molecular formula C13H16N2O2S B2506584 N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide CAS No. 433319-75-6

N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

Cat. No.: B2506584
CAS No.: 433319-75-6
M. Wt: 264.34
InChI Key: MCWCOJAMKXXQDZ-UHFFFAOYSA-N
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Description

N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom

Mechanism of Action

Target of Action

The primary targets of N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various conditions such as cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

This compound acts as an inhibitor of BETs . It interacts with the bromodomain-containing proteins (BRDs), which are a family of epigenetic protein domains that specifically recognize acetylated lysine residues of histone . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, belongs to the BRDs family . Each subtype contains two BRD domains (BD1 and BD2) that form deep hydrophobic pockets recognizing acetylated lysine residues .

Biochemical Pathways

The compound’s action affects the expression of several genes, including c-Myc . The abnormal expression of BRDs protein plays important roles in a wide variety of tumors . The pharmacologic inhibition of the BET family of BRDs by BET inhibitors could effectively block c-Myc expression in multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .

Pharmacokinetics

The structure-activity relationship studies led to the discovery of several new potent compounds . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .

Result of Action

The compound shows good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . It also results in a significant transcriptional down-regulation of c-Myc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzenethiol with an appropriate acylating agent, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(2)14-12(16)7-11-13(17)15-9-5-3-4-6-10(9)18-11/h3-6,8,11H,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWCOJAMKXXQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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